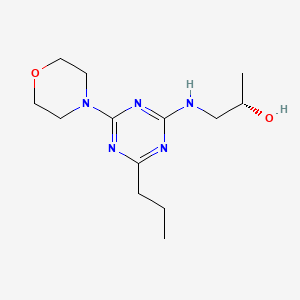
2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and a propyl group. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by the introduction of the morpholine ring and the propyl group. The final step involves the stereoselective addition of the 2-propanol moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: In industrial settings, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-((4-(4-morpholinyl)-6-methyl-1,3,5-triazin-2-yl)amino)-, (S)-
- 2-Propanol, 1-((4-(4-morpholinyl)-6-ethyl-1,3,5-triazin-2-yl)amino)-, (S)-
Uniqueness
Compared to similar compounds, 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- stands out due to its specific propyl group, which can influence its chemical reactivity and biological activity. The (S)-configuration also imparts unique stereochemical properties, affecting how the compound interacts with molecular targets.
Properties
CAS No. |
127374-87-2 |
|---|---|
Molecular Formula |
C13H23N5O2 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(2S)-1-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C13H23N5O2/c1-3-4-11-15-12(14-9-10(2)19)17-13(16-11)18-5-7-20-8-6-18/h10,19H,3-9H2,1-2H3,(H,14,15,16,17)/t10-/m0/s1 |
InChI Key |
MGKXYMOOOCUPGL-JTQLQIEISA-N |
Isomeric SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC[C@H](C)O |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


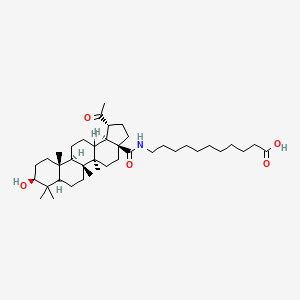

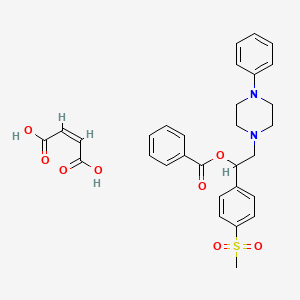
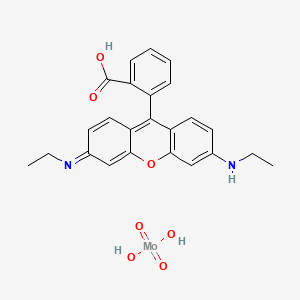
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)


![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
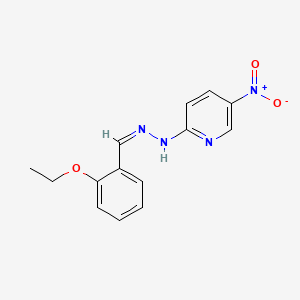

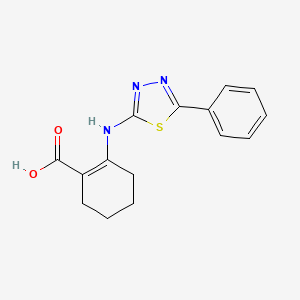
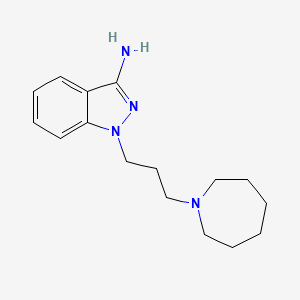
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
